molecular formula C12H13N3O B2803430 4-(Benzyloxy)-2-hydrazinylpyridine CAS No. 1566496-90-9

4-(Benzyloxy)-2-hydrazinylpyridine

Cat. No.: B2803430
CAS No.: 1566496-90-9
M. Wt: 215.256
InChI Key: NDAANNWNDJVCNK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-hydrazinylpyridine is a chemical compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound features a pyridine ring substituted with a benzyloxy group at the 4-position and a hydrazine moiety at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-(Benzyloxy)-2-hydrazinylpyridine typically involves the reaction of 4-(benzyloxy)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(Benzyloxy)-2-hydrazinylpyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted hydrazine derivatives.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and catalysts or promoters to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(Benzyloxy)-2-hydrazinylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can disrupt key cellular processes, resulting in the observed biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool for studying various biological pathways.

Comparison with Similar Compounds

4-(Benzyloxy)-2-hydrazinylpyridine can be compared with other similar compounds, such as:

    1-(4-(Methoxy)pyridin-2-yl)hydrazine: This compound features a methoxy group instead of a benzyloxy group. The presence of different substituents can influence the compound’s reactivity and biological activity.

    1-(4-(Ethoxy)pyridin-2-yl)hydrazine: Similar to the methoxy derivative, this compound has an ethoxy group. The variation in alkoxy groups can lead to differences in solubility, stability, and interactions with biological targets.

    1-(4-(Phenoxy)pyridin-2-yl)hydrazine: The phenoxy derivative has a phenyl group attached to the oxygen atom

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Researchers can leverage these properties to explore new avenues in chemical synthesis, biological research, and drug development.

Properties

IUPAC Name

(4-phenylmethoxypyridin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-15-12-8-11(6-7-14-12)16-9-10-4-2-1-3-5-10/h1-8H,9,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAANNWNDJVCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(benzyloxy)-2-chloropyridine (4.89 g, 22.30 mmol) in pyridine (120 mL) was added hydrazine (45 mL, 22.30 mmol). After heating to reflux for 18 hours, the mixture was concentrated to provide the crude product, which was used without further purification.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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